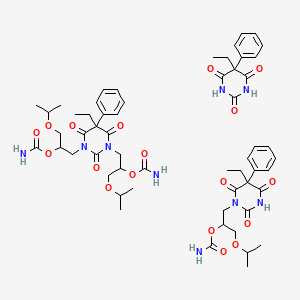
dTDP-4-dehydro-2,6-dideoxy-beta-L-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-4-dehydro-2,6-dideoxy-beta-L-glucose is a dTDP-sugar having 4-dehydro-2,6-dideoxy-beta-L-glucose as the sugar component. It is a dTDP-sugar and a secondary alpha-hydroxy ketone. It derives from a dTDP-L-glucose.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Synthesis and Antibiotic Building Blocks
The enzyme pathways involving dTDP-4-dehydro-2,6-dideoxy-beta-L-glucose have been utilized for the chemoenzymatic synthesis of deoxythymidine diphosphate (dTDP)-activated 2,6-dideoxyhexoses. These compounds are significant as donor substrates for characterizing glycosyltransferases in the biosynthesis of polyketides and antibiotic/antitumor drugs, contributing to the development of hybrid antibiotics (Amann et al., 2001).
2. Structural Analysis in Bacterial Biosynthesis
Structural studies of enzymes like QdtB and QdtC, involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in bacteria, provide insights into the mechanisms of sugar modification. These studies are crucial for understanding the biosynthesis of unusual deoxyamino sugars in bacterial O-antigens and S-layers, contributing to the knowledge of bacterial cell structure and potential drug targets (Thoden et al., 2009).
3. Role in Antibiotic Precursors and Bacterial Glycans
Research on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose has elucidated the enzymatic pathways in bacteria like Thermoanaerobacterium thermosaccharolyticum. These pathways are not only critical for bacterial cell structure but also for the production of antibiotic precursors, offering a window into the development of new antibacterial agents (Pföstl et al., 2008).
4. Applications in Glycoside Synthesis
dTDP-4-dehydro-2,6-dideoxy-beta-L-glucose is instrumental in engineered enzymatic reactions, as demonstrated in the production of novel glycosides. These synthesized compounds, like amino deoxy-sugar-conjugated flavonol glycosides, have potential as biologically active substances due to their unique properties (Pandey et al., 2015).
5. Insights into Enzymatic Mechanisms
Structural and mechanistic studies of enzymes like dTDP-glucose 4,6-dehydratase have provided deeper insights into the catalytic processes involved in the biosynthesis pathways of dTDP-sugars. Understanding these mechanisms is vital for the potential manipulation and design of enzymatic pathways for specific applications in drug development and synthetic biology (Allard et al., 2002).
Eigenschaften
Molekularformel |
C16H24N2O14P2 |
|---|---|
Molekulargewicht |
530.31 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,4R,6S)-4-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-13,19-20H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10+,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
AONILRCSLAIOQE-LSUSWQKBSA-N |
Isomerische SMILES |
C[C@H]1C(=O)[C@@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Kanonische SMILES |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)


isoquinolyl)amine](/img/structure/B1203996.png)







![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
